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Compound of Interest

Compound Name: 2-(2-lodophenyl)propane-1,3-diol
Cat. No.: B15245113
Get Quote

Introduction & Compound Profile

2-(2-lodophenyl)propane-1,3-diol (CAS: 1493854-02-6) is a critical synthetic intermediate,
often utilized in the preparation of hypervalent iodine reagents and functionalized heterocycles.
Structurally, it consists of a propane-1,3-diol backbone substituted at the 2-position with an
ortho-iodophenyl group.

From an analytical perspective, this molecule presents a unique duality:

e The Diol Moiety: Imparts polarity, making the compound amenable to Reverse-Phase LC
(RPLC) but potentially leading to peak tailing if silanol interactions are not managed.

» The Aryl lodide: Provides significant hydrophobicity and a distinct mass defect for Mass
Spectrometry, but introduces photosensitivity.

Crucial Handling Requirement: Due to the lability of the C-1 bond under UV light, all analytical
standards and samples must be prepared in amber glassware to prevent photo-deiodination,
which would yield the impurity 2-phenylpropane-1,3-diol.

Physicochemical Properties
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Property Value Analytical Implication

Monoisotopic Mass: ~277.98
Da

Molecular Formula CoH11l02

Suitable for C18 retention;
LogP ~1.5 - 2.0 (Predicted) elutes after non-iodinated

analogs.

Avoid pure water for stock
Solubility MeOH, MeCN, DMSO solutions; use 50:50
MeCN:Water.

The molecule possesses a
lane of symmetry (two
Chirality Achiral P Y Y
hydroxymethyl groups); no

chiral column required.

Method A: High-Performance Liquid
Chromatography (HPLC-UV)

Recommended for: Purity assessment, reaction monitoring, and QC release testing.

This method utilizes a "polar-embedded” C18 column to ensure good peak shape for the diol
group while maintaining retention for the hydrophobic iodophenyl moiety.

Chromatographic Conditions

Instrument: Agilent 1260 Infinity Il or equivalent quaternary pump system.

Column: Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 um) or Waters XBridge
BEH C18.

o Rationale: Standard C18 columns may cause "phase collapse" at high agueous content or
poor peak shape for diols. Polar-embedded phases prevent this.

Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q grade).

Mobile Phase B: Acetonitrile (HPLC Grade).
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e Flow Rate: 1.0 mL/min.[1]
e Column Temperature: 35°C.
e Injection Volume: 5-10 pL.
o Detection: UV-Vis Diode Array (DAD).
o Primary Channel:230 nm (Strong absorption of the iodophenyl chromophore).

o Secondary Channel: 254 nm (General aromatic detection).

Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 95 5 Equilibration

0 o5 . Isocratic Hold (Elute
polar salts)

12.0 40 60 Linear Gradient

15.0 5 95 Wash Step

17.0 5 95 Hold

17.1 95 5 Re-equilibration

22.0 95 5 End

System Suitability Criteria

e Tailing Factor (T): NMT 1.5 (Critical for diol quantification).
e Retention Time (RT): ~8.5 £ 0.2 min (varies by column).

e Resolution (Rs): > 2.0 between the target peak and the de-iodinated impurity (2-
phenylpropane-1,3-diol).

Method B: LC-MS/MS (Trace Analysis)
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Recommended for: Pharmacokinetic (PK) studies, trace impurity analysis, and biological
matrices.

Since diols often ionize poorly as protonated species ([M+H]*) in Electrospray lonization (ESI),
this method targets the Sodium Adduct [M+Na]* or utilizes Ammonium Fluoride to enhance

ionization.

Mass Spectrometry Parameters

e Source: ESI Positive Mode (ESI+).
e Spray Voltage: 3500 V.
e Gas Temp: 300°C.

e Mobile Phase Additive: 0.1% Formic Acid + 2mM Ammonium Formate (Promotes [M+NHa]*
or [M+H]* stability).

MRM Transitions (Quantification)

Collision Energy .
Precursor lon (m/z)  Product lon (m/z) (eV) Mechanism
e

Loss of lodine (I+) and
279.0 [M+H]* 153.1 20

water

Further loss of
279.0 [M+H]*+ 135.1 35 )

water/fragmentation

Pseudo-MRM
301.0 [M+Na]* 301.0 10 (Sim/Scan) if

fragmentation is poor

Note: lodinated compounds often show a characteristic neutral loss of lodine radical (mass
127) or HI (mass 128).

Experimental Workflow & Sample Preparation
Standard Preparation
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e Stock Solution (1 mg/mL): Weigh 10 mg of 2-(2-lodophenyl)propane-1,3-diol into a 10 mL
amber volumetric flask. Dissolve in Acetonitrile.

e Working Standard (50 pg/mL): Dilute 500 pL of Stock into 9.5 mL of Mobile Phase A/B
(50:50).

Sample Extraction (Biological Matrix)

For plasma or reaction mixtures containing proteins/salts:

Aliquot 100 pL sample into a microcentrifuge tube.

Add 300 pL ice-cold Acetonitrile (Protein Precipitation).

Vortex for 30 seconds.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Transfer supernatant to an amber HPLC vial.

Visual Workflow (Graphviz)
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Sample Source
(Reaction Mix / Plasma)

Protect from Light
(Amber Glassware)

Protein Precipitation
(3:1 MeCN:Sample)

Centrifuge
10k x g, 10 min

Dilute Supernatant
(50:50 Water:MeCN)

Inject into HPLC/LC-MS

High Conc.\ Low Conc.

ethod Selection

HPLC-UV (230 nm) LC-MS/MS (ESI+)

|
|
|
l
QC/Purity: Trace/PK: :
:
|

Click to download full resolution via product page

Caption: Optimized analytical workflow ensuring sample integrity (light protection) and
appropriate detection method selection.

Advanced Protocol: Derivatization for GC-MS
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Recommended for: Volatility enhancement if LC is unavailable.

While LC is preferred, 1,3-diols react rapidly with Phenylboronic Acid (PBA) to form stable,
volatile cyclic boronates (1,3,2-dioxaborinanes). This removes the hydrogen bonding capability
of the hydroxyls, improving peak shape and volatility.

Protocol:

Mix 100 pL sample (in ethyl acetate) with 50 uL Phenylboronic Acid solution (10 mg/mL in
acetone).

Incubate at 60°C for 15 minutes.

Inject 1 pL into GC-MS (Splitless).

Target lon: Look for the molecular ion of the ester (M + 104 - 36 water loss).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 3. Determination of lodinated Contrast Media in Aqueous Samples Using LC/MS/MS |
Separation Science [sepscience.com]

o To cite this document: BenchChem. [Application Note: Quantitative Analysis of 2-(2-
lodophenyl)propane-1,3-diol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15245113/docs#application-note-quantitative-
analysis-of-2-2-iodophenyl-propane-1-3-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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